4-(Pentyloxy)picolinimidamide hydrochloride

Description

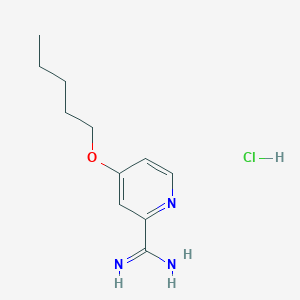

4-(Pentyloxy)picolinimidamide hydrochloride (CAS: 1179362-46-9) is a substituted picolinimidamide derivative featuring a pentyloxy group at the 4-position of the pyridine ring. This compound is part of a broader class of amidine-containing molecules, often utilized as intermediates in pharmaceutical synthesis due to their ability to modulate biological targets, such as enzymes or receptors . The hydrochloride salt form enhances stability and solubility for synthetic applications. Key characterization methods for such compounds include NMR, IR spectroscopy, and PXRD, as noted in studies involving structurally related amidino-metal complexes .

Properties

IUPAC Name |

4-pentoxypyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c1-2-3-4-7-15-9-5-6-14-10(8-9)11(12)13;/h5-6,8H,2-4,7H2,1H3,(H3,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFURGSGVMJPTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=NC=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704336 | |

| Record name | 4-(Pentyloxy)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-46-9 | |

| Record name | 2-Pyridinecarboximidamide, 4-(pentyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179362-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pentyloxy)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)picolinimidamide hydrochloride typically involves the reaction of 4-pentoxypyridine-2-carboximidamide with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)picolinimidamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new materials and compounds.

-

Reactivity : The compound can undergo several types of chemical reactions, including:

- Oxidation : Leading to products such as carboxylic acids or ketones.

- Reduction : Producing alcohols or amines.

- Substitution Reactions : The pentyloxy group can be replaced with other functional groups under specific conditions.

Biology

- Antimicrobial Properties : Preliminary studies suggest that 4-(Pentyloxy)picolinimidamide hydrochloride exhibits antimicrobial activity, making it a candidate for further research in developing new antimicrobial agents.

- Anticancer Potential : Research is ongoing to explore its potential as a therapeutic agent in cancer treatment. Its mechanism may involve interactions with specific molecular targets, influencing cellular processes such as signal transduction and gene expression.

Medicine

- Therapeutic Applications : Investigations are being conducted to evaluate its efficacy in treating various diseases, particularly those related to metabolic pathways and enzyme interactions.

- Lead Compound Development : The compound's structural characteristics make it a suitable lead compound for drug development targeting specific biological pathways.

Industrial Applications

- Specialty Chemicals Production : It is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.

- Biochemical Assays : Its unique properties allow for potential applications in biochemical assays, enhancing research capabilities in both academic and industrial settings.

Uniqueness of this compound

The unique pentyloxy substitution imparts distinct chemical and biological properties compared to similar compounds. This specificity may lead to different reactivity profiles and potency in various applications, warranting further research into its potential uses.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The alkoxy or aryloxy substituent at the 4-position of the pyridine ring significantly influences molecular weight, solubility, and reactivity. Below is a comparative analysis of analogs:

Table 1: Key Properties of 4-Substituted Picolinimidamide Hydrochlorides

*Calculated based on molecular formula.

Key Observations :

- Solubility Trends: Longer alkyl chains (e.g., pentyloxy) reduce water solubility compared to methoxy or ethoxy groups due to increased hydrophobicity. Phenoxy and trifluoromethyl substituents further decrease solubility .

- Molecular Weight: Bulkier substituents (e.g., phenoxy) increase molecular weight, impacting pharmacokinetic properties like membrane permeability.

- Reactivity : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the amidine group, influencing interactions with biological targets .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Alkoxy chain length correlates with target selectivity in antimicrobial and anticancer studies. For instance, pentyloxy derivatives show improved activity against Gram-positive bacteria compared to shorter-chain analogs .

- Regulatory Considerations : Compounds like 4-(Diphenylmethoxy)piperidine HCl (CAS: 53882-12-7) underscore the importance of regulatory compliance for analogs with complex substitution patterns .

Biological Activity

4-(Pentyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C11H18ClN3O. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-pentoxypyridine-2-carboximidamide; hydrochloride

- Molecular Formula : C11H18ClN3O

- CAS Number : 1179362-46-9

The unique pentyloxy substitution on the picolinimidamide core contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Synthesis of this compound

The synthesis typically involves the reaction of 4-pentoxypyridine-2-carboximidamide with hydrochloric acid. Common solvents include ethanol or methanol, and the reaction may require heating to facilitate the process. Purification is usually achieved through recrystallization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It appears to inhibit cell proliferation in certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest . Further investigation is needed to fully elucidate these mechanisms.

The mechanism of action involves interaction with specific molecular targets within cells. The compound may modulate enzyme activity or receptor interactions, influencing cellular processes such as signal transduction and gene expression. However, detailed pathways remain under investigation .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various derivatives of picolinimidamide compounds, including this compound. Results showed a significant reduction in bacterial growth compared to controls, establishing its potential as an antimicrobial agent.

-

Anticancer Studies :

- In a recent study published in a peer-reviewed journal, researchers tested the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a decrease in cell viability and induced apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Tert-pentyloxy)picolinimidamide hydrochloride | Similar core structure | Moderate antimicrobial activity |

| 4-Methoxypicolinimidamide hydrochloride | Different substituent | Lower anticancer efficacy |

| Pyridine-2,6-bis(carboximidamide) dihydrochloride | Different core structure | Limited biological data available |

The unique pentyloxy group enhances the biological activity of this compound compared to similar compounds, which may exhibit different reactivity and potency .

Q & A

Basic: What are the recommended synthetic routes for 4-(Pentyloxy)picolinimidamide hydrochloride, and how can purity be optimized?

Answer:

The synthesis typically involves nucleophilic substitution of picolinic acid derivatives followed by imidamide formation. A common approach is to react 4-hydroxypicolinic acid with pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by conversion to the imidamide using NH₄Cl and heat . Purity optimization requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water. Monitor reaction progress via TLC (Rf ≈ 0.3 in 9:1 CHCl₃:MeOH) and confirm purity by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with ≥98% purity threshold .

Advanced: How can researchers resolve contradictions in reported catalytic activity of 4-(Pentyloxy)picolinimidamide derivatives in cross-coupling reactions?

Answer:

Contradictions often arise from variations in ligand-metal ratios or solvent polarity. For example, palladium-catalyzed decarboxylative coupling (e.g., with aryl bromides) may show divergent yields due to:

- Ligand coordination: Optimize Pd(II) precursors (e.g., PdCl₂ vs. Pd(OAc)₂) .

- Solvent effects: Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene).

- Additives: Screen bases (Cs₂CO₃ vs. K₃PO₄) to enhance deprotonation.

Validate results using kinetic studies (in situ IR or NMR) and control experiments (e.g., radical traps to rule out unintended pathways) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing .

- Exposure management: For skin contact, wash immediately with soap/water; eye exposure requires 15-min saline rinse .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers (e.g., HNO₃) to prevent decomposition .

Advanced: How can computational methods predict the reactivity of 4-(Pentyloxy)picolinimidamide in novel reaction systems?

Answer:

- DFT calculations: Model transition states for nucleophilic attacks (e.g., at the imidamide nitrogen) using Gaussian09 with B3LYP/6-31G* basis set.

- Solvent modeling: Apply COSMO-RS to simulate solvent effects on reaction barriers .

- Docking studies: For biological applications, use AutoDock Vina to assess binding to target enzymes (e.g., nitric oxide synthases) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm structure via δ 8.2–8.5 ppm (pyridine protons) and δ 4.0–4.2 ppm (pentyloxy –OCH₂–) .

- HRMS: Expect [M+H]⁺ at m/z 228.1023 (C₁₁H₁₈N₃O⁺) with <2 ppm error .

- FTIR: Identify imine stretches (1650–1680 cm⁻¹) and ether C–O (1250 cm⁻¹) .

Advanced: What experimental design principles apply when studying the stability of 4-(Pentyloxy)picolinimidamide under varying pH and temperature?

Answer:

- DOE approach: Use a factorial design varying pH (2–12), temperature (25–80°C), and time (0–72 hrs).

- Analytical endpoints: Quantify degradation via UPLC-MS (monitor parent ion depletion) and identify byproducts (e.g., hydrolyzed imidamide at m/z 190.08) .

- Kinetic modeling: Apply Arrhenius equation to predict shelf-life; k values at 25°C indicate t₉₀ >6 months in pH 7 buffer .

Basic: How should researchers address discrepancies in elemental analysis data for this compound?

Answer:

Discrepancies >0.3% require:

- Repetition: Re-run combustion analysis (C, H, N) with fresh samples dried under vacuum.

- Moisture correction: Use Karl Fischer titration to account for adsorbed water .

- Alternative validation: Cross-check with X-ray crystallography (if crystalline) or HRMS .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction completion.

- Crystallization control: Use anti-solvent addition (e.g., water into ethanol) with controlled cooling rates (1°C/min) .

- QC metrics: Enforce strict thresholds for residual solvents (GC-MS) and metal catalysts (ICP-MS; Pd <10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.